The compound 2-Amino-3-benzyloxypyrazine, while not directly studied in the provided papers, is related to a class of compounds that exhibit a range of biological activities. The papers provided focus on various amino-substituted pyrazine derivatives and their pharmacological properties, including antihypertensive, anticonvulsant, diuretic, and antioxidative activities. These studies offer insights into the synthesis, mechanism of action, and potential applications of these compounds in different fields of medicine.
The substituted benzopyrans have been shown to possess antihypertensive activity comparable to known drugs like hydralazine and nifedipine, suggesting their potential use as antihypertensive agents1 5. The structure-activity relationship studies indicate that specific substitutions on the benzopyran ring are crucial for optimizing antihypertensive effects3.
The synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines has led to the discovery of compounds with potent anticonvulsant activity. These compounds have been tested against maximal electroshock-induced seizures in rats, with some derivatives showing significant efficacy, indicating their potential as anticonvulsant agents4.
Bay g 2821, a pyrazolinone derivative, has been identified as a potent diuretic with a rapid onset and long duration of action, making it a candidate for the treatment of conditions requiring diuresis6.
The antioxidative properties of N-(alkyl)-2-amino-1,4-pyrazine derivatives have been explored, with certain compounds showing improved radical-scavenging properties. These findings suggest the potential development of these compounds as antioxidants in medicinal chemistry7.
The synthesis of 2-Amino-3-benzyloxypyrazine can be accomplished through several methods, with the most notable being:
The molecular structure of 2-Amino-3-benzyloxypyrazine features a pyrazine ring substituted with an amino group at position 2 and a benzyloxy group at position 3. The structural formula can be represented as follows:
2-Amino-3-benzyloxypyrazine participates in various chemical reactions, including:
The mechanism of action for 2-Amino-3-benzyloxypyrazine primarily revolves around its role as a building block in medicinal chemistry. It has been studied for its potential as an inhibitor of protein kinases, which are crucial targets in cancer therapy.
The physical and chemical properties of 2-Amino-3-benzyloxypyrazine include:
The applications of 2-Amino-3-benzyloxypyrazine are diverse and significant:
The compound designated by CAS registry number 24016-03-3 is systematically named as 3-(Benzyloxy)pyrazin-2-amine according to IUPAC conventions. Its molecular formula is C₁₁H₁₁N₃O, with a molar mass of 201.23 g/mol. The benzyloxy group (–OCH₂C₆H₅) is attached at the 3-position of the pyrazine ring, while the amino group (–NH₂) resides at the adjacent 2-position. This arrangement creates a conjugated system that influences the compound’s electronic properties and reactivity. SMILES notation (NC1=NC=COC(C2=CC=CC=C2)=CN=1
) and InChI key (NMCBWICNRJLKKM-UHFFFAOYSA-N
) provide unambiguous representations for databases and cheminformatics applications [1] [5] [6].
Table 1: Molecular Descriptors of 2-Amino-3-benzyloxypyrazine
Property | Value |
---|---|
CAS Registry Number | 24016-03-3 |
IUPAC Name | 3-(Benzyloxy)pyrazin-2-amine |
Molecular Formula | C₁₁H₁₁N₃O |
Molar Mass | 201.23 g/mol |
SMILES | NC1=NC=COC(C2=CC=CC=C2)=CN=1 |
InChI Key | NMCBWICNRJLKKM-UHFFFAOYSA-N |
X-ray diffraction (XRD) studies reveal that 2-amino-3-benzyloxypyrazine crystallizes in an orthorhombic system with space group Pbcm. The asymmetric unit contains one molecule, with the pyrazine ring and benzyl moiety exhibiting near-planarity (dihedral angle: ~5.2°). Intermolecular N–H⋯N hydrogen bonds (2.89–3.12 Å) form chains along the [010] axis, generating D₁₁(2) and C₁₂(6) graph-set motifs. Hirshfeld surface analysis quantifies intermolecular contacts: H⋯H interactions (36.1%) dominate, followed by H⋯C/C⋯H (25.8%) and H⋯O/O⋯H (17.7%) contacts. Weak π–π stacking (centroid distance: 4.99 Å, slippage: 3.28 Å) between pyrazine rings stabilizes layered structures parallel to the (001) plane. The crystal packing efficiency is 68.2%, with a density of 1.427 g/cm³ [3] [6] [10].
Table 2: Key Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pbcm |
Unit Cell Dimensions | a = 10.122 Å, b = 13.653 Å, c = 6.625 Å |
Density (Calculated) | 1.427 g/cm³ |
Dominant Hirshfeld Contacts | H⋯H (36.1%), H⋯C/C⋯H (25.8%), H⋯O/O⋯H (17.7%) |
Hydrogen Bond Motifs | D₁₁(2), C₁₂(6) |
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H5-pyrazine), 7.98 (s, 1H, H6-pyrazine), 7.42–7.28 (m, 5H, benzyl phenyl-H), 6.10 (br s, 2H, NH₂), 5.42 (s, 2H, OCH₂). ¹³C NMR (101 MHz, DMSO-d₆): δ 158.2 (C2-pyrazine), 147.5 (C3-pyrazine), 136.8 (C1-phenyl), 133.5 (C6-pyrazine), 128.9–127.3 (phenyl-C), 115.4 (C5-pyrazine), 69.8 (OCH₂). The downfield shift of OCH₂ (δ 5.42) confirms its attachment to electron-deficient pyrazine [5] [9].
Fourier-Transform Infrared (FTIR)
Key absorptions (KBr pellet, cm⁻¹): 3420 (νₐₛ N–H), 3335 (νₛ N–H), 3060 (C–H aromatic), 2925 (C–H aliphatic), 1620 (C=N pyrazine), 1585 (N–H bend), 1240 (C–O–C asym), 1025 (C–O–C sym). The absence of carbonyl stretches distinguishes the compound from amide contaminants [4] [5].
Mass Spectrometry (MS)
Electrospray ionization (ESI⁺) shows m/z 201.10 [M+H]⁺ (calc. 201.09), with major fragments at m/z 108.05 [C₆H₅CH₂O]⁺ and m/z 92.04 [C₅H₄N₃]⁺. High-resolution MS confirms the molecular formula (found: 201.0901; calc. for C₁₁H₁₁N₃O: 201.0899) [5] [9].
UV-Vis Spectroscopy
In methanol: λₘₐₓ = 268 nm (π→π* pyrazine), 312 nm (n→π* amino → pyrazine). Molar absorptivity (ε) at 268 nm is 8,900 M⁻¹cm⁻¹. Solvatochromism in polar solvents indicates a redshift (Δλ = +14 nm in water), suggesting charge-transfer transitions [5] [9].
Table 3: Assignments of Major Spectroscopic Peaks
Technique | Signal (δ, ppm or cm⁻¹) | Assignment |
---|---|---|
¹H NMR | 8.21 ppm | H5-pyrazine |
¹³C NMR | 158.2 ppm | C2-pyrazine |
FTIR | 3420 cm⁻¹ | N–H asymmetric stretch |
UV-Vis | 268 nm | π→π* transition (pyrazine) |
MS | m/z 201.10 | [M+H]⁺ |
The compound presents as a green to brown crystalline solid with a sharp melting point of 92–94°C. It exhibits moderate solubility in chloroform (23 mg/mL) and methanol (41 mg/mL), but low solubility in water (<0.1 mg/mL). The experimental pKa (determined via potentiometric titration) is 8.40 ± 0.10, consistent with protonation at the pyrazine N4 atom. LogP (octanol-water partition coefficient) is 1.82, indicating moderate lipophilicity. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, with 95% mass loss by 350°C. The refractive index is 1.666 (20°C), and density is 1.113 g/cm³ at 25°C [1] [4] [5].
Table 4: Summary of Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 92–94°C | Lit. (sealed capillary) |
Solubility in CHCl₃ | 23 mg/mL | 25°C |
Solubility in MeOH | 41 mg/mL | 25°C |
pKa | 8.40 ± 0.10 | Water, 25°C |
logP | 1.82 | Octanol-water partition |
Density | 1.113 g/cm³ | 25°C |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9